2-(5-Chloro-2-hydroxyphenoxy)acetic acid
Description
Contextualization of Aryloxyacetic Acid Derivatives in Chemical Sciences
Aryloxyacetic acids, also known as phenoxyacetic acids, are a class of organic compounds characterized by a phenyl ether linkage to an acetic acid moiety. This structural scaffold has proven to be remarkably versatile, leading to derivatives with a wide array of biological activities and applications. jetir.org Historically, compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) became prominent as selective herbicides, effectively controlling broadleaf weeds. nih.govresearchgate.net The mechanism of action for many of these herbicidal compounds involves mimicking plant growth hormones, leading to uncontrolled growth and eventual plant death. nih.gov
Beyond agriculture, the adaptable structure of aryloxyacetic acid derivatives has made them valuable intermediates and target molecules in medicinal chemistry and materials science. Researchers have synthesized and evaluated numerous analogs for various therapeutic purposes. Studies have reported on derivatives with potential anticancer, anti-inflammatory, and antimicrobial properties. jetir.orgtandfonline.commdpi.com For instance, certain novel phenoxyacetamide derivatives have been investigated as potent inducers of apoptosis in cancer cells. mdpi.com Furthermore, this chemical class has been explored for multi-target activity, with some compounds showing the ability to interact with multiple biological targets, a desirable trait in the development of treatments for complex multifactorial diseases. nih.gov The synthesis of these derivatives is an active area of research, with methods being developed to improve yield, reduce reaction times, and employ more environmentally benign conditions, such as microwave irradiation and phase transfer catalysis.
Academic Significance of 2-(5-Chloro-2-hydroxyphenoxy)acetic Acid within Chlorinated Phenoxyacetic Acid Research
The specific compound, this compound, is a member of the chlorinated phenoxyacetic acid family. While extensive research on this particular molecule is not widely published, its academic significance can be understood by examining its structural components in the context of related, well-studied compounds. The presence and position of chlorine atoms on the benzene (B151609) ring are known to significantly influence the biological and chemical properties of phenoxyacetic acids. nih.gov
Research into compounds like 2,4-Dichlorophenoxyacetic acid and 2,4,5-Trichlorophenoxyacetic acid has demonstrated that chlorination patterns are critical determinants of herbicidal activity and environmental behavior. nih.govresearchgate.net The substitution pattern in this compound, featuring a chlorine atom at the 5-position and a hydroxyl group at the 2-position of the phenoxy ring, presents a unique combination for investigation. The hydroxyl group can participate in hydrogen bonding, potentially altering the molecule's interaction with biological targets and its physicochemical properties, such as solubility and crystal packing. mdpi.com The chlorine atom, being an electron-withdrawing group, modifies the electronic properties of the aromatic ring, which can impact reactivity and metabolic stability. The study of such specific isomers contributes to a deeper understanding of structure-activity relationships (SAR) within the broader class of chlorinated phenoxyacetic acids.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 328104-87-6 |
| Molecular Formula | C₈H₇ClO₃ |
| Molecular Weight | 186.59 g/mol |
| Monoisotopic Mass | 186.00838 Da |
| Predicted XLogP | 1.2 |
This data is compiled from publicly available chemical databases. bldpharm.comuni.lu
Scope and Objectives of Advanced Chemical Research on Related Compounds
The field of substituted phenoxyacetic acid research continues to evolve, with several key objectives guiding advanced chemical studies. A primary goal is the design and synthesis of novel derivatives with enhanced selectivity and potency for specific biological targets. This involves creating libraries of compounds with systematic variations in substitution patterns on the aromatic ring and modifications to the acetic acid side chain. nih.govtandfonline.com
A significant area of focus is the development of new herbicides. Researchers aim to create compounds that are effective against resistant weed populations while having favorable environmental profiles. nih.gov In medicinal chemistry, the objective is to develop new therapeutic agents. For example, research is ongoing to synthesize phenoxyacetic acid derivatives as selective COX-2 inhibitors for anti-inflammatory applications or as multi-target agents for diseases like Alzheimer's. mdpi.comnih.gov Another objective is to explore novel synthetic methodologies that are more efficient and sustainable. Advanced computational methods, including quantitative structure-activity relationship (QSAR) studies and molecular docking, are increasingly being used to predict the biological activity of new derivatives and to understand their mechanisms of action at a molecular level, guiding the synthesis of more effective and targeted compounds. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-chloro-2-hydroxyphenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3,10H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKXUFAFXCCVNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 2 5 Chloro 2 Hydroxyphenoxy Acetic Acid
Established Synthetic Pathways for Aryloxyacetic Acid Derivatives
The synthesis of aryloxyacetic acids, a class of compounds with significant applications, is typically achieved through several well-established methods. These pathways offer versatility in terms of starting materials and reaction conditions.
Nucleophilic Aromatic Substitution Approaches
A foundational method for forming the ether linkage in aryloxyacetic acids is the Williamson ether synthesis, a classic example of nucleophilic substitution. mdpi.comgoogle.com This reaction involves a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) acting as a nucleophile, which attacks an alkyl halide. mdpi.comgoogle.com For the synthesis of aryloxyacetic acids, a substituted phenol (B47542) is treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to generate the more nucleophilic phenoxide ion. This phenoxide then displaces the halide from an α-haloacetic acid, typically chloroacetic acid or bromoacetic acid, via an SN2 mechanism to form the desired product. google.comnih.gov The reaction is versatile and widely used in both laboratory and industrial settings for preparing ethers. mdpi.com
Condensation Reactions with Chloroacetic Acid
Direct condensation of phenols with chloroacetic acid in the presence of a base is the most common and straightforward route to aryloxyacetic acids. google.comgoogle.com The reaction is typically carried out in an aqueous medium or an appropriate solvent. The choice of base, such as sodium hydroxide or potassium hydroxide, is crucial as it facilitates the deprotonation of the phenol. google.comnih.gov Reaction temperature is another key parameter, with reflux temperatures often employed to ensure a reasonable reaction rate. google.comgoogle.com The process involves heating the substituted phenol and chloroacetic acid with a base, followed by acidification of the reaction mixture to precipitate the aryloxyacetic acid product. google.com
Microwave-Assisted Synthesis Techniques
In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. google.com This technique significantly reduces reaction times, often from hours to minutes, and can lead to higher yields and purities compared to conventional heating methods. google.com For the synthesis of aryloxyacetic acids, a mixture of the phenol, chloroacetic acid, and a base can be irradiated in a microwave oven. google.com This method is considered a green chemistry approach as it is highly efficient and often requires less solvent. The rapid heating provided by microwave irradiation promotes the efficient formation of the ether linkage. google.com
Phase Transfer Catalysis in Aryloxyacetic Acid Synthesis
Phase transfer catalysis (PTC) is a valuable technique for reactions where the reactants are in different, immiscible phases, such as a solid-liquid or liquid-liquid system. google.comnih.gov In the synthesis of aryloxyacetic acids, the phenoxide salt may be in an aqueous or solid phase while the alkylating agent is in an organic phase. A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetra-n-butyl ammonium hydrogen sulfate, facilitates the transfer of the phenoxide anion into the organic phase where the reaction occurs. nih.gov This method offers advantages such as the use of inexpensive reagents, mild reaction conditions, and simplified work-up procedures, often leading to high yields. google.comnih.gov
Targeted Synthesis of 2-(5-Chloro-2-hydroxyphenoxy)acetic Acid and Related Isomers
The specific synthesis of this compound presents a challenge of regioselectivity. The logical starting material is 4-chlorocatechol (B124253), which has two hydroxyl groups that can potentially react.
The primary route would involve the selective O-alkylation of 4-chlorocatechol with an α-haloacetic acid, such as chloroacetic acid, in the presence of a base. The two hydroxyl groups on the catechol ring have different electronic and steric environments. The hydroxyl group at position 1 (ortho to the chlorine) is more sterically hindered than the hydroxyl group at position 2 (meta to the chlorine). Electronically, the chlorine atom is electron-withdrawing, which would increase the acidity of the closer, ortho-hydroxyl group, making it more likely to be deprotonated first. However, the resulting phenoxide's nucleophilicity might be reduced due to this proximity.
A plausible synthesis would involve the careful addition of one equivalent of a base (e.g., sodium hydroxide) to a solution of 4-chlorocatechol, followed by the addition of chloroacetic acid. This reaction would likely produce a mixture of two main isomers: the desired this compound and its isomer, 2-(4-chloro-2-hydroxyphenoxy)acetic acid, along with some disubstituted product. The separation of these isomers would then be necessary, likely through fractional crystallization or chromatography.
Table 1: Representative Conditions for the Synthesis of this compound
| Parameter | Condition | Purpose |
| Starting Material | 4-Chlorocatechol | Provides the core chemical structure. |
| Reagent | Chloroacetic Acid | Provides the acetic acid moiety. |
| Base | Sodium Hydroxide (1 eq.) | Deprotonates one phenolic hydroxyl group. |
| Solvent | Water / Ethanol | Dissolves reactants. |
| Temperature | 80-100 °C (Reflux) | To increase the reaction rate. |
| Work-up | Acidification (e.g., with HCl) | To precipitate the carboxylic acid product. |
| Purification | Recrystallization/Chromatography | To separate the desired isomer from byproducts. |
This table presents a hypothetical, plausible reaction scheme based on established methodologies.
Derivatization Strategies for Structural Modification
The structure of this compound offers several sites for derivatization, allowing for the synthesis of a variety of analogs. The primary functional groups available for modification are the carboxylic acid and the phenolic hydroxyl group.
The carboxylic acid group is a versatile handle for derivatization.
Esterification: It can be readily converted to an ester through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst like sulfuric acid. nih.govresearchgate.net This is a reversible reaction, often driven to completion by using an excess of the alcohol or by removing water as it forms. google.comresearchgate.net Alternatively, esters can be formed by reacting the carboxylic acid with an alkyl halide in the presence of a base. nih.gov
Amide Formation: The carboxylic acid can be converted into an amide. A common method involves first converting the acid to a more reactive acid chloride using a reagent like thionyl chloride (SOCl₂). google.commdpi.com The resulting acid chloride can then react rapidly with a primary or secondary amine to form the corresponding amide. researchgate.net Direct conversion is also possible using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). google.com
The phenolic hydroxyl group can also be modified.
Etherification: The hydroxyl group can be further alkylated to form a diether, using a second equivalent of an alkyl halide under basic conditions.
Esterification: The phenolic hydroxyl can be acylated to form a phenolic ester using an acid chloride or acid anhydride. mdpi.com
These derivatization reactions allow for the systematic modification of the molecule's properties.
Table 2: Common Derivatization Reactions
| Functional Group | Reaction | Reagents | Product |
|---|---|---|---|
| Carboxylic Acid | Fischer Esterification | Alcohol (R'-OH), H₂SO₄ | Ester |
| Carboxylic Acid | Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride |
| Acid Chloride | Amide Formation | Amine (R'R''NH) | Amide |
Chemical Functionalization of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of other functional groups, most notably esters and amides. These transformations are fundamental in organic synthesis for creating derivatives with altered solubility, reactivity, and biological activity.
Esterification: The conversion of the carboxylic acid to an ester, known as esterification, is a common and well-established transformation. The Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a widely used approach. youtube.com The reaction is an equilibrium process that can be driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. The reactivity of the alcohol typically follows the order of primary > secondary > tertiary due to steric hindrance. For instance, the methyl ester of a similar compound, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, was synthesized by refluxing the acid in methanol (B129727) with sulfuric acid as the catalyst for 18 hours. mdpi.com This demonstrates a practical application of the Fischer esterification to a molecule containing the 5-chloro-2-hydroxyphenyl motif.
Amide Bond Formation: The synthesis of amides from the carboxylic acid moiety is another crucial functionalization strategy. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is often slow and requires high temperatures. nih.gov Modern methods often employ coupling reagents to facilitate this reaction under milder conditions. nih.govresearchgate.net One such methodology involves the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine, which act as activating agents for the carboxylic acid, enabling its conversion to an amide at room temperature with good to excellent yields. nih.govresearchgate.net Another approach utilizes alkynes as coupling reagents in the presence of a ruthenium catalyst to form a vinyl ester intermediate, which then reacts with an amine to yield the desired amide. nih.gov These methods provide efficient pathways to synthesize a wide range of amide derivatives from the this compound core. For example, the related compound 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide has been used to synthesize various N-phenylhydrazine-1-carboxamide and N-methylhydrazine-1-carbothioamide derivatives. mdpi.com
| Reaction Type | Reagents & Conditions | Product Type | Reference Example |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄), Reflux | Ester | Synthesis of Methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate. mdpi.com |
| Amidation (Phosphonium Salt) | Amine, N-Chlorophthalimide, PPh₃, Room Temperature | Amide | General method for converting aliphatic, benzylic, and aromatic carboxylic acids. nih.gov |
| Amidation (Alkyne Coupling) | Amine, Ethoxyacetylene, Ruthenium Catalyst, 40 °C | Amide | Broadly applicable synthesis of structurally diverse amides. nih.gov |
Modifications on the Phenolic Hydroxyl Group
One of the most common modifications is etherification. For example, the synthesis of 2-[4-(carboxymethyl)phenoxy]acetic acid is achieved by reacting 4-hydroxyphenylacetic acid with chloroacetic acid in the presence of a base like sodium hydroxide. nih.gov This Williamson ether synthesis approach could be directly applied to the phenolic hydroxyl of this compound to introduce additional ether-linked side chains.
Another potential modification is methylation. The hydroxyl group of the related compound 2-hydroxyphenylacetic acid has been successfully methylated using diazomethane (B1218177) in a solution of ethyl ether and methanol to yield methyl 2-(2-methoxyphenyl)acetate. unl.pt While effective, diazomethane is hazardous and requires careful handling. mdpi.com This reaction converts the acidic phenol into a more stable methyl ether, which can be a crucial step in a multi-step synthesis to prevent unwanted side reactions.
| Reaction Type | Reagents & Conditions | Functional Group Change | Reference Example |
|---|---|---|---|
| Etherification (Williamson) | Alkyl Halide (e.g., Chloroacetic acid), Base (e.g., NaOH), Reflux | -OH → -O-R | Reaction of 4-hydroxyphenylacetic acid with chloroacetic acid. nih.gov |
| Methylation | Diazomethane, Ethyl Ether/Methanol | -OH → -O-CH₃ | Methylation of 2-hydroxyphenylacetic acid. unl.pt |
Halogenation and Other Aromatic Substitutions
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of additional substituents such as halogens or nitro groups. The existing hydroxyl and ether groups are ortho-, para-directing activators, while the chloro group is an ortho-, para-directing deactivator. The interplay of these groups directs the position of new substituents.
Further halogenation is a feasible modification. Research on the closely related 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid demonstrated that an additional chlorine atom could be introduced onto the aromatic ring. mdpi.com This was achieved by reacting the starting material with 6 M hydrochloric acid and acetic acid, followed by treatment with 30% hydrogen peroxide, to yield 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. mdpi.com This suggests that the C3 position of the phenyl ring in this compound is a likely site for further chlorination.
Nitration of the aromatic ring is another common electrophilic substitution. The same study showed that treating 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with 30% nitric acid at room temperature resulted in the introduction of a nitro group, forming a nitro derivative. mdpi.com The nitro group can subsequently be reduced to an amino group, providing a handle for a wide range of further functionalizations.
| Reaction Type | Reagents & Conditions | Substituent Added | Reference Example |
|---|---|---|---|
| Chlorination | 6 M HCl, Acetic Acid, 30% H₂O₂ | -Cl | Synthesis of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. mdpi.com |
| Nitration | 30% Nitric Acid, Room Temperature | -NO₂ | Synthesis of a nitro derivative of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. mdpi.com |
Post-Synthetic Functionalization Approaches
Post-synthetic modification (PSM) refers to the chemical transformation of a pre-formed molecular scaffold. rsc.org This strategy is highly valuable as it allows for the creation of a library of derivatives from a common intermediate, avoiding the need to re-synthesize the entire molecule for each new analogue. The this compound core can serve as such a scaffold for more complex molecular constructions.
An illustrative example of a multi-step PSM approach is the synthesis of a metabolite of the drug 5-APB, which starts from the related 2-hydroxyphenylacetic acid. unl.ptunl.pt The synthesis involved a sequence of reactions including methylation of the hydroxyl group, Rieche formylation of the aromatic ring, an Aldol-type condensation, reduction, and finally hydrolysis to yield the complex target molecule. unl.ptunl.pt This step-wise elaboration of a simpler core structure highlights how this compound could be similarly employed as a starting point for building more intricate structures.
The core structure can also be used as a key building block in more advanced synthetic strategies. For example, a derivative, (Z)-2-{4-chloro-2-[(2-oxo-4-thioxothiazolidin-5-ylidene)methyl]phenoxy}acetic acid, was used as a heterodienic partner in a hetero-Diels–Alder reaction to construct a complex thiopyrano[2,3-d]thiazole motif. mdpi.com This demonstrates the utility of the phenoxyacetic acid scaffold in cycloaddition reactions to generate sophisticated heterocyclic systems. These post-synthetic approaches provide powerful routes to diversify the chemical space around the this compound core.
Advanced Spectroscopic Elucidation of Molecular Structure
Vibrational Spectroscopy Analysis
Vibrational spectroscopy explores the quantized vibrational states of a molecule. By analyzing the absorption or scattering of electromagnetic radiation, specific vibrational modes corresponding to different functional groups and bonds can be identified, offering a fingerprint of the molecular structure.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For 2-(5-Chloro-2-hydroxyphenoxy)acetic acid, the FTIR spectrum is expected to show a series of distinct peaks that confirm the presence of its key structural features.
The broad absorption band typically observed in the region of 3500-3300 cm⁻¹ is attributable to the O-H stretching vibration of the phenolic hydroxyl group. The carboxylic acid O-H stretch is also expected in this region, often appearing as a very broad band that can extend from 3300 to 2500 cm⁻¹, overlapping with C-H stretching vibrations. The aromatic C-H stretching vibrations are anticipated to appear as a group of weaker bands around 3100-3000 cm⁻¹. The aliphatic C-H stretching of the methylene (B1212753) group in the acetic acid moiety would likely be observed between 2960 and 2850 cm⁻¹.
A strong absorption peak characteristic of the C=O (carbonyl) stretching of the carboxylic acid group is expected in the range of 1730-1700 cm⁻¹. The presence of intramolecular hydrogen bonding between the carboxylic acid and the adjacent hydroxyl group could potentially shift this peak to a lower wavenumber. Aromatic C=C stretching vibrations typically give rise to several bands in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the ether linkage and the phenolic hydroxyl group are expected to produce strong bands in the 1260-1000 cm⁻¹ range. The C-Cl stretching vibration is anticipated to be in the fingerprint region, typically between 800 and 600 cm⁻¹.
Table 1: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3500-3300 | O-H Stretch | Phenolic Hydroxyl |
| 3300-2500 | O-H Stretch | Carboxylic Acid |
| 3100-3000 | C-H Stretch | Aromatic |
| 2960-2850 | C-H Stretch | Aliphatic (CH₂) |
| 1730-1700 | C=O Stretch | Carboxylic Acid |
| 1600-1450 | C=C Stretch | Aromatic |
| 1260-1000 | C-O Stretch | Ether and Phenol (B47542) |
| 800-600 | C-Cl Stretch | Aryl Halide |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FTIR. It measures the inelastic scattering of monochromatic laser light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.
In the FT-Raman spectrum of this compound, the aromatic C=C stretching vibrations are expected to produce strong and sharp bands in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration should also be readily observable, typically as a strong band in the 800-600 cm⁻¹ range. The symmetric stretching of the ether linkage may also give rise to a distinct Raman signal. In contrast to FTIR, the O-H stretching vibrations are generally weak in Raman spectra. The C=O stretching of the carboxylic acid will be present but may be weaker than in the FTIR spectrum.
Table 2: Predicted FT-Raman Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic |
| 2960-2850 | C-H Stretch | Aliphatic (CH₂) |
| 1600-1450 | C=C Stretch | Aromatic |
| 1730-1700 | C=O Stretch | Carboxylic Acid |
| 1260-1000 | C-O Stretch | Ether |
| 800-600 | C-Cl Stretch | Aryl Halide |
Normal Coordinate Analysis for Vibrational Mode Assignments
Normal Coordinate Analysis (NCA) is a computational method used to assign the observed vibrational bands in FTIR and FT-Raman spectra to specific molecular motions. researchgate.net This analysis involves creating a theoretical model of the molecule's force field and geometry. The vibrational frequencies are then calculated and compared with the experimental data. By adjusting the force constants, a good fit between the calculated and observed frequencies can be achieved, leading to a more definitive assignment of the vibrational modes. For a molecule like this compound, NCA can help to distinguish between complex overlapping vibrations in the fingerprint region and provide a deeper understanding of the molecule's dynamics. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. It is based on the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of the hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, the protons of the aromatic ring are expected to appear in the region of δ 6.5-8.0 ppm. The specific chemical shifts and coupling patterns will depend on the substitution pattern. The proton ortho to the hydroxyl group is expected to be the most downfield, while the proton ortho to the chloro group will also be shifted downfield. The proton between the ether linkage and the chlorine atom will likely appear as a doublet of doublets.
The methylene protons (CH₂) of the acetic acid moiety are expected to resonate as a singlet in the range of δ 4.5-5.0 ppm, shifted downfield due to the deshielding effect of the adjacent oxygen atom. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a very downfield chemical shift, often above δ 10 ppm, and its position can be concentration and solvent dependent. The phenolic hydroxyl proton will also appear as a broad singlet, likely in the δ 5-9 ppm range, depending on solvent and hydrogen bonding.
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| >10 | Broad Singlet | 1H | -COOH |
| 6.5-8.0 | Multiplets | 3H | Aromatic Protons |
| 5.0-9.0 | Broad Singlet | 1H | -OH |
| 4.5-5.0 | Singlet | 2H | -OCH₂- |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of δ 170-180 ppm. The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon atom attached to the hydroxyl group (C-OH) and the carbon attached to the ether oxygen (C-O-) will be the most downfield among the aromatic carbons. The carbon atom bonded to the chlorine (C-Cl) will also show a downfield shift. The methylene carbon (-OCH₂-) is expected to appear in the range of δ 60-70 ppm.
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Carbon Type |
| 170-180 | Carbonyl (-COOH) |
| 110-160 | Aromatic |
| 60-70 | Methylene (-OCH₂-) |
Advanced NMR Techniques for Structural Elucidation, e.g., 2D NMR
Advanced 2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in mapping the connectivity of atoms within a molecule. COSY identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons. HSQC correlates directly bonded proton and carbon nuclei (¹H-¹³C), while HMBC reveals longer-range correlations between protons and carbons, typically over two to three bonds.
A comprehensive search of scientific literature and chemical databases did not yield specific experimental 2D NMR data (COSY, HSQC, HMBC) for this compound. Therefore, a detailed analysis of its specific correlations and the creation of a data table are not possible at this time.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule. For this compound, the substituted aromatic ring is the primary chromophore. Electronic transitions such as π → π* and n → π* are expected.
Despite a thorough review of available spectroscopic data, specific experimental UV-Vis absorption maxima and details of the electronic transitions for this compound could not be located. As a result, a data table of its electronic transitions cannot be provided.
X-ray Diffraction Studies of Crystalline Forms
A diligent search of crystallographic databases and the scientific literature did not uncover any published single-crystal X-ray diffraction studies for this compound. Consequently, crystallographic data, including unit cell parameters, space group, and key bond lengths and angles, are not available.
In-Depth Computational Analysis of this compound Awaits Future Research
A comprehensive review of available scientific literature reveals a notable absence of detailed computational and quantum chemical investigations specifically focused on the compound this compound. While the methodologies outlined for such an analysis are standard in modern computational chemistry, their application to this particular molecule has not been documented in accessible research.
Computational techniques such as Density Functional Theory (DFT) are powerful tools for elucidating the molecular properties of chemical compounds. These methods are routinely used to explore molecular geometry, conformational stability, and electronic structure. For instance, studies on related phenoxyacetic acid derivatives have utilized DFT to optimize molecular structures, analyze vibrational spectra, and understand chemical reactivity. researchgate.netpulsus.com However, specific data sets pertaining to the optimized conformers or potential energy surface (PES) scans for this compound are not present in the surveyed literature.
Similarly, the analysis of the electronic properties of this compound, which would include the examination of Frontier Molecular Orbitals (HOMO-LUMO), Natural Bond Orbital (NBO) analysis, and electronic charge distribution, has not been specifically reported. These analyses provide deep insights into the reactivity, stability, and intermolecular interactions of a molecule. mdpi.com For example, HOMO-LUMO energy gap calculations are crucial for understanding the charge transfer interactions within a molecule, while NBO analysis helps to explain delocalization and stability arising from hyperconjugation. mdpi.comresearchgate.net
Although general principles and studies on analogous structures exist, a dedicated computational investigation is necessary to generate the specific data required for a thorough analysis of this compound. Such a study would involve:
Optimization of Molecular Structures and Conformers: Determining the most stable three-dimensional arrangements of the atoms in the molecule.
Potential Energy Surface (PES) Scans: Exploring the energy landscape of the molecule as a function of specific dihedral angles to identify stable conformers and the energy barriers between them.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis: Calculating the energies of the highest occupied and lowest unoccupied molecular orbitals to predict chemical reactivity and electronic transitions. nih.gov
Natural Bond Orbital (NBO) Analysis: Investigating charge transfer, conjugative, and hyperconjugative interactions that contribute to molecular stability.
Electronic Charge Distribution: Mapping the electrostatic potential (ESP) to identify electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack.
Computational Chemistry and Quantum Chemical Investigations
Reactivity Descriptors and Chemical Hardness Parameters
Reactivity descriptors derived from Density Functional Theory (DFT) are powerful tools for predicting the reactivity of a chemical species. These parameters, including chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω), provide insights into the molecule's susceptibility to chemical reactions.
Although specific calculated values for 2-(5-Chloro-2-hydroxyphenoxy)acetic acid were not found in the reviewed literature, the general principles of these descriptors can be applied. The presence of electronegative atoms like chlorine and oxygen, along with the acidic proton of the carboxylic acid group, suggests that this molecule possesses both electrophilic and nucleophilic centers. The hydroxyl and ether oxygen atoms can act as electron donors (nucleophilic sites), while the carboxylic acid group and the chloro-substituted aromatic ring can act as electron acceptors (electrophilic sites).
Table 2: Key Reactivity Descriptors and Chemical Hardness Parameters
| Parameter | Formula | Description |
|---|---|---|
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Represents the escaping tendency of an electron from an equilibrium system. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in the electron distribution or charge transfer. |
| Global Electrophilicity Index (ω) | ω = μ2 / 2η | Quantifies the global electrophilic nature of a molecule. |
EHOMO refers to the energy of the Highest Occupied Molecular Orbital, and ELUMO refers to the energy of the Lowest Unoccupied Molecular Orbital.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties.
Development of Physicochemical Property-Based QSAR Models
QSAR models for phenoxyacetic acid derivatives often utilize a range of physicochemical descriptors to predict their biological efficacy, such as herbicidal activity. mdpi.com These models are crucial in the early stages of designing new compounds, as they can help in predicting properties like penetration through biological membranes and binding to target proteins. mdpi.com
For a class of phenoxyacetic acid congeners, key molecular descriptors that have been shown to influence their biological properties include lipophilicity (log P), polarizability, and the sum of hydrogen bond donors and acceptors. mdpi.com Other relevant properties are the topological polar surface area (TPSA) and the number of rotatable bonds (NRB). mdpi.com
Table 3: Physicochemical Properties Used in QSAR Models for Phenoxyacetic Acid Derivatives
| Descriptor | Typical Range for Phenoxyacetic Acid Derivatives mdpi.com |
|---|---|
| Molecular Weight (MW) | 166.17 – 292.41 g/mol |
| Lipophilicity (log Po/w) | 0.424 – 3.379 |
| Topological Polar Surface Area (TPSA) | 46.53 – 95.36 Å2 |
| Polarizability (α) | 16.26 – 33.76 Å3 |
| Hydrogen Bond Donors (HBD) | 1 – 2 |
| Hydrogen Bond Acceptors (HBA) | 3 – 6 |
| Number of Rotatable Bonds (NRB) | 3 – 7 |
Theoretical Correlation of Molecular Descriptors with Observed Chemical Reactivity
The molecular descriptors used in QSAR models are theoretically correlated with the observed chemical reactivity and biological activity of the compounds. For instance, lipophilicity (log P) is a critical factor in determining how well a molecule can pass through the lipid membranes of cells to reach its target. mdpi.com The polar surface area and the number of hydrogen bond donors and acceptors are indicative of a molecule's polarity and its ability to form hydrogen bonds, which are crucial for receptor binding. mdpi.com
In the context of phenoxyacetic acid derivatives, these descriptors help in understanding their mechanism of action. mdpi.com For example, the herbicidal activity of these compounds is related to their ability to mimic the plant hormone auxin, and their interaction with auxin receptors is governed by their structural and electronic properties, which are captured by these molecular descriptors.
Solvent Effects on Molecular Properties and Reactivity
The surrounding solvent can significantly influence the properties and reactivity of a molecule. Computational models can simulate these effects, providing a more accurate picture of the molecule's behavior in a specific environment. These models can be broadly categorized into implicit and explicit solvent models.
Chemical Reactivity and Reaction Mechanisms
Oxidation Reactions
The oxidation of 2-(5-Chloro-2-hydroxyphenoxy)acetic acid is a critical aspect of its environmental fate and potential for remediation. Key oxidative processes include reactions with highly reactive species like hydroxyl radicals and degradation induced by ultraviolet light.
Hydroxyl Radical Reactions and Degradation Pathways
Hydroxyl radicals (•OH) are powerful, non-selective oxidants that play a significant role in the degradation of organic pollutants in advanced oxidation processes (AOPs). nih.govresearchgate.net The reaction between •OH and phenoxyacetic acids is rapid and complex, proceeding through several pathways.
The primary mechanism for the degradation of analogous compounds like 2,4-D involves the electrophilic addition of the hydroxyl radical to the aromatic ring. nih.govdntb.gov.ua The most significant pathway is the kinetically controlled attack at the carbon atom ipso to the ether linkage (C-1 position). researchgate.net This addition is followed by the rapid, homolytic elimination of the ether side chain, leading to the formation of the corresponding phenol (B47542) and a glycolic acid radical.
For this compound, this primary degradation step would yield 4-chloro-2-hydroxyphenol. Subsequent reactions involve further •OH attack on this phenolic intermediate. The oxidative breakdown of the resulting 2,4-dichlorophenol (B122985) (in the case of 2,4-D) proceeds via •OH addition, which can lead to either the elimination of a chlorine atom or the formation of a dichlorophenoxyl radical. nih.gov These reactions initiate a cascade of further oxidation, hydroxylation, and ring-opening events, ultimately leading to the mineralization of the compound into carbon dioxide, water, and inorganic chloride ions.
A summary of the likely initial degradation products is presented in the table below.
| Reactant | Primary Reaction Pathway | Initial Products |
| This compound + •OH | •OH addition ipso to the ether group | 4-chloro-2-hydroxyphenol, Glycolic acid |
| This compound + •OH | •OH addition to other ring positions | Hydroxylated derivatives of the parent compound |
| 4-chloro-2-hydroxyphenol + •OH | Hydrogen abstraction from hydroxyl group | 4-chloro-2-hydroxyphenoxyl radical |
| 4-chloro-2-hydroxyphenol + •OH | •OH addition to the aromatic ring | Dichlorocatechol and other dihydroxylated intermediates |
Photolysis and Photodegradation Mechanisms in Aqueous Media
In aqueous environments, this compound can undergo degradation when exposed to sunlight, a process known as photolysis. cdc.gov Direct photolysis can occur when the molecule absorbs ultraviolet radiation, promoting it to an excited state which can lead to the cleavage of chemical bonds. mdpi.com For chlorophenoxy herbicides, the primary photochemical processes involve the cleavage of the C-O ether bond or the C-Cl bond on the aromatic ring.
The efficiency of photodegradation is often enhanced in the presence of photosensitizers or through photocatalytic processes. For instance, the degradation of 2,4-D is significantly accelerated by UV irradiation in iron-mediated systems (photo-Fenton processes), which generate hydroxyl radicals. nih.gov Even without catalysts, direct photolysis of 2,4-D under UV light can result in significant degradation. mdpi.com The process is initiated by the absorption of a photon, leading to an excited molecule that can then react with water or undergo homolytic bond fission. The primary products of photolysis are often the corresponding phenol (from ether bond cleavage) and hydroxylated or dehalogenated derivatives.
Acid-Base Chemistry and Protonation States
This compound possesses two acidic functional groups: a carboxylic acid group and a phenolic hydroxyl group. The protonation state of the molecule is therefore dependent on the pH of the aqueous solution.
The carboxylic acid moiety is the more acidic of the two groups. Based on the pKa of the analogous 2,4-D, which is approximately 2.64, the carboxylic acid of this compound is expected to have a similar pKa value. chemicalbook.com Consequently, it will be predominantly in its deprotonated carboxylate form (-COO⁻) at physiological and most environmental pH values.
The phenolic hydroxyl group is less acidic. The pKa of phenol is approximately 9.9, but this value is influenced by other substituents on the aromatic ring. The electron-withdrawing effect of the chlorine atom would decrease the pKa (making it more acidic), while the ether linkage would have a smaller effect. The pKa of the phenolic group is therefore estimated to be in the range of 8 to 9.
This leads to three principal protonation states for the molecule, as detailed in the table below.
| pH Range | Dominant Species | Structure |
| pH < ~3 | Fully protonated (Neutral) | This compound |
| ~3 < pH < ~8 | Mono-anion (Carboxylate) | 2-(5-Chloro-2-hydroxyphenoxy)acetate |
| pH > ~9 | Di-anion (Carboxylate and Phenolate) | 2-(5-Chloro-2-oxyphenoxy)acetate |
The speciation of the compound is crucial as it affects its solubility, bioavailability, and reactivity. For instance, photocatalytic degradation efficiency for 2,4-D is highest at a pH of 3.5, which is close to its pKa. researchgate.net
Nucleophilic and Electrophilic Reaction Sites (as predicted by Molecular Electrostatic Potential and Fukui Functions)
Electrophilic Sites: These are electron-deficient regions susceptible to attack by nucleophiles.
The carbonyl carbon of the carboxylic acid group is a primary electrophilic site due to the polarization of the C=O bond.
The carbon atoms on the aromatic ring bonded to the electronegative chlorine and oxygen atoms are also electrophilic, though ring positions are more commonly sites for electrophilic substitution.
Nucleophilic Sites: These are electron-rich regions that can attack electrophiles.
The oxygen atoms of the hydroxyl, ether, and carbonyl groups all possess lone pairs of electrons and are therefore nucleophilic centers.
The table below summarizes the predicted reactive sites.
| Site Type | Location on Molecule | Reason |
| Electrophilic | Carbonyl Carbon | Polarization of the C=O bond |
| Electrophilic | Aromatic Carbon bonded to Chlorine (C-5) | Inductive electron withdrawal by Cl |
| Nucleophilic | Oxygen Atoms (hydroxyl, ether, carbonyl) | Presence of lone pair electrons |
| Nucleophilic | Aromatic Ring (positions C-4, C-6) | Electron-donating resonance effects of -OH and -OR groups |
Thermal Decomposition Pathways
Information on the specific thermal decomposition pathways of this compound is limited. However, based on the thermal behavior of related compounds like 2,4-D, several decomposition routes can be predicted. microkat.gr
When subjected to high temperatures, as in a fire, the molecule is expected to decompose, generating irritating and toxic gases. microkat.gr The likely decomposition pathways include:
Decarboxylation: The carboxylic acid side chain can be eliminated as carbon dioxide (CO₂), particularly at elevated temperatures, leaving a 5-chloro-2-methoxyphenol (B3024740) intermediate which would be unstable.
Ether Bond Cleavage: The C-O bond linking the acetic acid moiety to the phenolic ring can break, yielding 4-chloro-2-hydroxyphenol and other fragments.
Dehalogenation and Fragmentation: At higher temperatures, the C-Cl bond can rupture. The decomposition process would generate a mixture of smaller molecules.
During combustion or uncontrolled thermal decomposition, there is a significant risk of forming highly toxic and environmentally persistent byproducts, such as polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). This is a known hazard associated with the incineration of chlorophenols and related compounds. The process would likely generate hydrogen chloride (HCl), carbon monoxide (CO), and other toxic fumes. microkat.gr
Environmental Transformation Pathways
Biodegradation Mechanisms
Biodegradation is a key process in the environmental breakdown of many organic compounds, including chlorinated phenoxyacetic acids. This process is mediated by various microorganisms that utilize the compound as a source of carbon and energy.
Microbial Degradation Pathways (e.g., hydroxylation, ring cleavage)
The microbial degradation of chlorinated aromatic compounds typically involves initial enzymatic attacks that modify the molecule, making it susceptible to further breakdown. For compounds structurally similar to 2-(5-Chloro-2-hydroxyphenoxy)acetic acid, such as other chlorophenoxyacetic acids, the degradation pathways often commence with hydroxylation of the aromatic ring. This is followed by the cleavage of the ether bond and subsequent ring cleavage.
Microbial enzymes, such as monooxygenases and dioxygenases, play a crucial role in these initial steps. Hydroxylation can lead to the formation of chlorocatechols, which are key intermediates. These catechols can then undergo ortho- or meta-cleavage pathways, breaking open the aromatic ring and forming aliphatic acids that can be further metabolized through central metabolic pathways like the TCA cycle. While specific studies on this compound are limited, the principles of microbial degradation of analogous compounds suggest that similar pathways involving hydroxylation and ring cleavage are likely.
Influence of Microorganism Species on Degradation Kinetics
The rate of biodegradation is highly dependent on the specific species of microorganisms present in the environment. Various bacterial and fungal strains have been shown to degrade chlorinated phenoxyacetic acids. For instance, species of Pseudomonas, Alcaligenes, Burkholderia, and Sphingomonas are well-known for their ability to degrade compounds like 2,4-D and 2,4,5-T. frontiersin.orgresearchgate.net Fungi, particularly white-rot fungi, have also demonstrated the capacity to degrade these compounds, often through the action of extracellular enzymes like laccases. nih.gov
The degradation kinetics can vary significantly between different microbial species due to differences in their enzymatic machinery, metabolic pathways, and tolerance to the compound and its metabolites. The presence of specific genes, such as the tfd genes which encode for enzymes involved in 2,4-D degradation, is a key determinant of a microorganism's degradative capability. frontiersin.org
Environmental Factors Affecting Biodegradation (e.g., pH, temperature, organic matter)
The efficiency of microbial degradation is significantly influenced by various environmental factors.
pH: The optimal pH for the biodegradation of chlorinated phenoxyacetic acids by many bacterial species is often near neutral. However, some microorganisms can function under acidic or alkaline conditions. For example, the degradation of 2,4-D by Pseudomonas cepacia has been observed to be optimal at acidic pH. The pH can affect enzyme activity and the bioavailability of the compound.
Temperature: Temperature influences microbial growth and enzyme kinetics. Most studies on the degradation of related compounds have been conducted under mesophilic conditions (20-40°C). For instance, maximum growth and degradation of 2,4,5-T by Pseudomonas cepacia occurred at 30°C. asm.org
Organic Matter: The presence of other organic matter in the soil or water can have a complex effect on biodegradation. It can serve as a primary carbon source, potentially leading to co-metabolism where the microorganism degrades the target compound while growing on another substrate. However, in some cases, the presence of more easily degradable carbon sources can lead to a delay in the degradation of the more complex chlorinated compound.
| Environmental Factor | Influence on Biodegradation |
| pH | Affects enzyme activity and microbial growth; optimal ranges vary by species. |
| Temperature | Influences metabolic rates and enzyme kinetics; typically optimal in the mesophilic range. |
| Organic Matter | Can enhance degradation through co-metabolism or inhibit it through preferential substrate utilization. |
| Oxygen Availability | Aerobic pathways are generally more efficient for ring cleavage, while anaerobic degradation can involve reductive dechlorination. |
Abiotic Degradation in Environmental Compartments
In addition to biodegradation, this compound can be transformed by non-biological processes in the environment.
Atmospheric Degradation (e.g., reaction with hydroxyl radicals)
Once in the atmosphere, organic compounds are subject to degradation by photochemically produced reactive species, primarily the hydroxyl radical (•OH). The reaction with hydroxyl radicals is a major pathway for the atmospheric removal of many volatile and semi-volatile organic compounds. copernicus.orgcopernicus.org The rate of this reaction determines the atmospheric lifetime of the compound. For aromatic compounds, the hydroxyl radical can add to the aromatic ring or abstract a hydrogen atom from the side chain. These initial reactions lead to the formation of various degradation products. For 4-chlorophenoxyacetic acid, the estimated atmospheric half-life due to reaction with hydroxyl radicals is about 35 hours. nih.gov
Aquatic Photolysis and Hydrolysis Processes
In aquatic environments, photolysis and hydrolysis are important abiotic degradation pathways.
Photolysis: This process involves the degradation of a compound by direct absorption of sunlight or through indirect reactions with photosensitized substances present in the water. Chlorinated aromatic compounds can undergo photolysis, leading to dechlorination and ring cleavage. For instance, 4-chlorophenoxyacetic acid has been shown to degrade upon exposure to natural sunlight, with a 30% loss observed in 24 hours. nih.gov The presence of substances like hydrogen peroxide can accelerate photolytic degradation through the formation of hydroxyl radicals. nih.gov
Hydrolysis: Hydrolysis is the reaction of a compound with water, which can lead to the cleavage of chemical bonds. For phenoxyacetic acids, the ether linkage can be susceptible to hydrolysis, although this process is generally slow for many chlorinated phenoxyacetic acids under typical environmental pH conditions (pH 5-9). nih.gov
| Degradation Process | Environmental Compartment | Key Reactants/Conditions |
| Atmospheric Degradation | Atmosphere | Hydroxyl radicals (•OH), sunlight |
| Aquatic Photolysis | Water | Sunlight, photosensitizers |
| Aquatic Hydrolysis | Water | Water, pH |
Adsorption and Mobility in Soil and Aquatic Systems
Specific studies detailing the adsorption coefficients (such as Koc or Kd) and mobility patterns of this compound in various soil types and aquatic environments are not available.
There is no specific research available that characterizes the binding mechanisms or quantifies the interaction between this compound and soil constituents like humic substances, fulvic acids, or different types of clay minerals (e.g., montmorillonite, kaolinite).
Data from studies investigating how changes in environmental pH affect the speciation (ionic vs. neutral form) of this compound and its subsequent adsorption to soil particles or its potential to leach into groundwater could not be located.
Structure Reactivity and Structure Property Correlations
Influence of Chlorine Substitution on Electronic Structure and Reactivity
The presence of a chlorine atom on the aromatic ring significantly alters the electronic environment of the entire molecule. Chlorine is an electronegative element, meaning it has a strong tendency to attract bonding electrons. This property leads to an inductive effect, where electron density is pulled away from the aromatic ring towards the chlorine atom. libretexts.org This electron-withdrawing effect is transmitted through the sigma bonds of the molecule. ucsb.edu
This modification of the electronic structure has a direct impact on the compound's reactivity. For instance, the acidity of the carboxylic acid group is influenced by substituents on the aromatic ring. libretexts.org Electron-withdrawing groups like chlorine stabilize the carboxylate anion that forms upon deprotonation, thereby increasing the acidity of the carboxylic acid compared to its non-chlorinated analog, phenoxyacetic acid. libretexts.orgucsb.edu
Impact of Aromatic Ring Substitution on Molecular Hardness and Aromaticity
The concepts of molecular hardness and aromaticity provide quantitative measures of a molecule's stability and electronic characteristics. Molecular hardness (η) is a measure of resistance to a change in electron distribution. It is related to the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger HOMO-LUMO gap generally corresponds to higher kinetic stability and lower chemical reactivity. mdpi.com
Theoretical studies on phenoxyacetic acid and its chlorinated derivatives have shown that the substitution of chlorine atoms into the aromatic ring can alter these parameters. mdpi.com The introduction of electronegative chlorine atoms tends to lower the energy of both the HOMO and LUMO orbitals. The precise effect on the HOMO-LUMO gap, and thus molecular hardness, depends on the number and position of the chlorine substituents. mdpi.com
Theoretical calculations also indicate that substituting chlorine atoms into the aromatic ring of phenoxyacetic acid leads to an increased destabilization of the ring's electronic system. mdpi.com This suggests a perturbation of the ring's aromaticity. This is also reflected in spectroscopic data, where changes in the intensity and position of bands related to the vibrations of the aromatic system are observed upon chlorination. mdpi.com
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Phenoxyacetic acid | -9.06 | -0.81 | 8.25 |
| 4-Chlorophenoxyacetic acid | -9.25 | -1.11 | 8.14 |
| 2,4-Dichlorophenoxyacetic acid | -9.52 | -1.41 | 8.11 |
| 2,4,5-Trichlorophenoxyacetic acid | -9.66 | -1.74 | 7.92 |
Data adapted from a theoretical study on phenoxyacetic acid and its chlorinated derivatives, calculated at the B3LYP/6-311++G(d,p) level. mdpi.com
Correlation between Molecular Structure and Spectroscopic Signatures
Spectroscopic techniques provide a window into the molecular structure by probing the interactions of molecules with electromagnetic radiation. Each functional group and structural feature of 2-(5-Chloro-2-hydroxyphenoxy)acetic acid gives rise to characteristic signals in different spectroscopic analyses. thermofisher.com
FT-IR Spectroscopy : In Fourier-transform infrared (FT-IR) spectroscopy, specific covalent bonds absorb infrared radiation at characteristic frequencies. For this compound, one would expect to observe a broad absorption band for the O-H stretching of the carboxylic acid and the phenolic hydroxyl group. researchgate.net A strong absorption peak corresponding to the C=O (carbonyl) stretch of the carboxylic acid would also be prominent. thermofisher.com Additionally, characteristic peaks for the C-O ether linkage, aromatic C-H and C=C bonds, and the C-Cl bond would be present in the fingerprint region of the spectrum. pulsus.comnih.gov
NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. thermofisher.com In ¹H NMR, distinct signals would appear for the acidic proton of the carboxyl group, the phenolic hydroxyl proton, the protons on the aromatic ring, and the protons of the methylene (B1212753) (-OCH₂-) group. The chemical shifts and splitting patterns of the aromatic protons would be influenced by the positions of the chloro and hydroxyl substituents. unl.pt In ¹³C NMR, separate signals would be resolved for each unique carbon atom, including the carbonyl carbon, the aromatic carbons (with their shifts influenced by the attached substituents), and the methylene carbon. nih.gov
UV-Vis Spectroscopy : Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The aromatic ring in this compound contains a system of π-electrons. This system will absorb UV light, promoting electrons from lower-energy π orbitals to higher-energy π* orbitals. The positions of the absorption maxima (λ_max) are sensitive to the substituents on the ring. researchgate.net Both the hydroxyl and chloro groups can influence the energy of these electronic transitions. researchgate.net
| Spectroscopy Type | Structural Feature | Expected Signature |
|---|---|---|
| FT-IR | O-H (Carboxylic acid & Phenol) | Broad absorption band |
| FT-IR | C=O (Carboxylic acid) | Strong, sharp absorption peak |
| FT-IR | C-O (Ether & Phenol) | Absorption in fingerprint region |
| FT-IR | C-Cl | Absorption in lower frequency region |
| ¹H NMR | -COOH | Deshielded singlet |
| ¹H NMR | Ar-OH | Deshielded singlet |
| ¹H NMR | -OCH₂- | Singlet in the 4-5 ppm range |
| ¹H NMR | Aromatic Protons | Complex signals in the aromatic region (6-8 ppm) |
| ¹³C NMR | C=O | Deshielded signal (>170 ppm) |
| ¹³C NMR | Aromatic Carbons | Signals in the 110-160 ppm range |
| UV-Vis | Aromatic Ring (π→π* transitions) | Absorption bands in the UV region |
Theoretical Basis for Structure-Property Relationships in Aryloxyacetic Acids
The relationship between the molecular structure of aryloxyacetic acids and their observable properties can be explained and predicted using theoretical and computational chemistry. mdpi.com Modern computational methods, particularly those based on Density Functional Theory (DFT), allow for the detailed investigation of molecular properties. mdpi.com
These methods can be used to calculate a molecule's optimized geometry, vibrational frequencies (correlating to FT-IR and Raman spectra), and electronic properties. pulsus.com Key to understanding reactivity is the analysis of the Frontier Molecular Orbitals—the HOMO and LUMO. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between them is a crucial indicator of the molecule's chemical stability and reactivity. mdpi.com
For the family of aryloxyacetic acids, these computational approaches can be used to build Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models. mdpi.comnih.gov These models seek to establish a mathematical correlation between structural descriptors (such as electronic properties calculated by DFT, steric factors, and lipophilicity) and an observed property or biological activity. mdpi.com For example, the toxicity or herbicidal activity of different chlorinated phenoxyacetic acids can be correlated with calculated electronic parameters like the electrophilicity index, which is derived from the HOMO and LUMO energies. mdpi.com By systematically modifying the structure in silico (e.g., changing the position or number of chlorine atoms) and calculating the resulting properties, researchers can gain insight into the fundamental principles governing the behavior of these compounds and rationally design new molecules with desired characteristics.
Q & A
Q. How can surface interactions of this compound with indoor materials (e.g., polymers) be studied for environmental chemistry applications?
- Answer : Use atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) to analyze adsorption on silica or PVC surfaces. Kinetic studies under controlled humidity (30–70% RH) quantify desorption rates. Computational modeling (MD simulations) predicts binding energetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
